(S)-2-(ethylamino)-2-phenylethanol
Overview
Description
(S)-2-(ethylamino)-2-phenylethanol is a chiral compound with a phenyl group attached to a carbon that also bears an ethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(ethylamino)-2-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(ethylamino)-2-phenylacetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst. This method allows for large-scale production with high yield and enantioselectivity. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(ethylamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: (S)-2-(ethylamino)-2-phenylacetone or (S)-2-(ethylamino)-2-phenylacetaldehyde.
Reduction: (S)-2-(ethylamino)-2-phenylethylamine or (S)-2-(ethylamino)-2-phenylethane.
Substitution: (S)-2-(ethylamino)-2-phenylethyl chloride or (S)-2-(ethylamino)-2-phenylethyl bromide.
Scientific Research Applications
(S)-2-(ethylamino)-2-phenylethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-(ethylamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(ethylamino)-2-phenylethanol: The enantiomer of (S)-2-(ethylamino)-2-phenylethanol, which may have different biological activities and properties.
2-(methylamino)-2-phenylethanol: A structurally similar compound with a methylamino group instead of an ethylamino group.
2-(ethylamino)-1-phenylethanol: A positional isomer with the hydroxyl group on the first carbon instead of the second.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of both an ethylamino group and a phenyl group attached to the same carbon atom also contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-2-(ethylamino)-2-phenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJJFDOOZXNRO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651601 | |
Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-78-0 | |
Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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